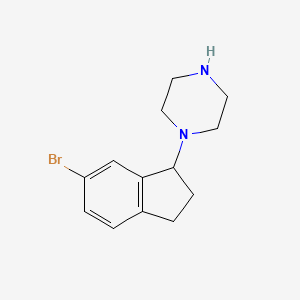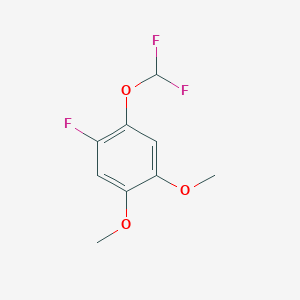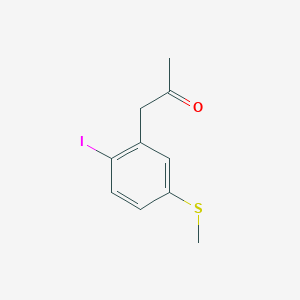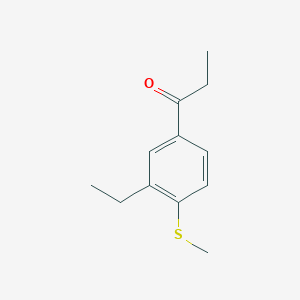![molecular formula C8H8N6O B14055070 2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide CAS No. 88279-24-7](/img/structure/B14055070.png)
2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- is a chemical compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of an azidophenyl group attached to the methylene bridge, which is linked to the hydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- typically involves the condensation of corresponding acid hydrazides with methoxyphenylisocyanates. The reaction is carried out under reflux conditions in the presence of a base, such as aqueous sodium hydroxide solution . The resulting hydrazinecarboxamides can be further dehydrocyclized to yield substituted triazoles by refluxing in 2 N aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazinecarboxamides and triazoles, depending on the specific reagents and conditions used .
科学的研究の応用
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a β-glucuronidase inhibitor, which is relevant in the treatment of certain diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: Its ability to inhibit specific enzymes makes it useful in studying enzyme functions and interactions.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- involves its interaction with molecular targets such as β-glucuronidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of β-D-glucuronic acid residues . This inhibition can modulate various biological processes, including inflammation and cancer progression.
類似化合物との比較
Similar Compounds
Hydrazinecarboxamide derivatives: These include compounds with different substituents on the hydrazinecarboxamide moiety.
Triazole derivatives: Compounds with similar triazole structures but different functional groups.
Uniqueness
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- is unique due to its specific azidophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
特性
CAS番号 |
88279-24-7 |
|---|---|
分子式 |
C8H8N6O |
分子量 |
204.19 g/mol |
IUPAC名 |
[(2-azidophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N6O/c9-8(15)13-11-5-6-3-1-2-4-7(6)12-14-10/h1-5H,(H3,9,13,15) |
InChIキー |
LSVGMAKQQTYEOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



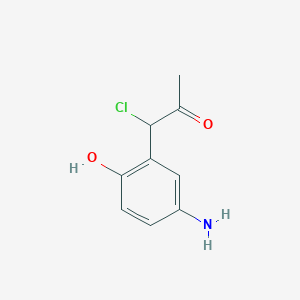
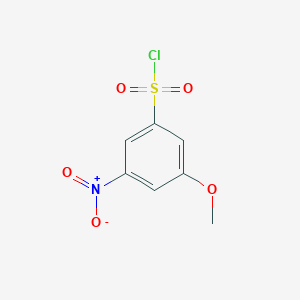
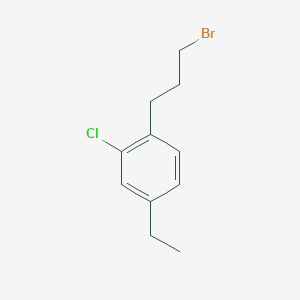
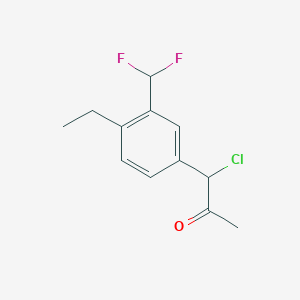

![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
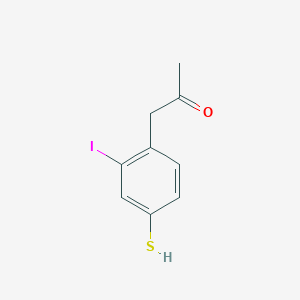
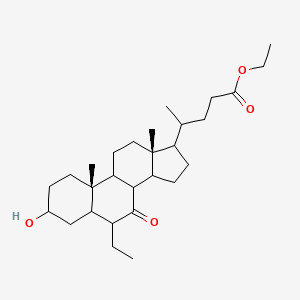
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
